molecular formula C16H19ClFN3O4 B2436813 Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235629-10-3

Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2436813
CAS RN: 1235629-10-3
M. Wt: 371.79
InChI Key: HQTWIOWTWBBDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19ClFN3O4 and its molecular weight is 371.79. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Research has highlighted compounds structurally related to Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate as potential Aurora kinase inhibitors, which may be useful in treating cancer. The inhibition of Aurora A kinase is a promising approach for cancer therapy due to its role in cell division and tumor progression. (ロバート ヘンリー,ジェームズ, 2006).

Medicinal Chemistry Synthesis

These compounds are involved in medicinal chemistry synthesis, notably in processes like Palladium-catalyzed C-H functionalization, which is essential for the construction of complex molecules. This methodology can be used for creating bioactive molecules with potential pharmaceutical applications. (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Asymmetric Synthesis

The asymmetric synthesis of related piperidine derivatives, starting from Baylis–Hillman adducts through a domino process, provides a method for preparing biologically interesting polysubstituted piperidines. This synthesis technique is crucial for creating molecules with specific stereochemical configurations, important in drug development and other areas of chemistry. (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, N. Garrido, 2019).

Antimycobacterial Activity

Compounds within this chemical family have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, making them promising candidates for developing new tuberculosis treatments. This highlights the potential of these molecules in addressing global health challenges posed by tuberculosis, especially multidrug-resistant strains. (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).

Cardiovascular Activity

Research into derivatives of this compound has explored their potential cardiovascular activity, indicating possible applications in treating cardiovascular diseases. This area of research is vital due to the high prevalence of cardiovascular conditions worldwide and the ongoing need for new therapeutic options. (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, 2004).

properties

IUPAC Name

methyl 4-[[[2-(3-chloro-4-fluoroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O4/c1-25-16(24)21-6-4-10(5-7-21)9-19-14(22)15(23)20-11-2-3-13(18)12(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWIOWTWBBDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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